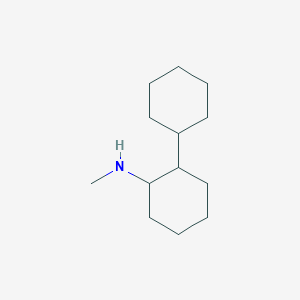

2-cyclohexyl-N-methylcyclohexan-1-amine

Description

BenchChem offers high-quality 2-cyclohexyl-N-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

2-cyclohexyl-N-methylcyclohexan-1-amine |

InChI |

InChI=1S/C13H25N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |

InChI Key |

ZCJLHKBUYNPWLZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCCC1C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine

This guide details the technical synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine , a sterically hindered secondary amine.[1]

Executive Summary

-

Target Molecule: 2-cyclohexyl-N-methylcyclohexan-1-amine (C₁₃H₂₅N).[1][2][3]

-

Core Challenge: The synthesis requires controlling the diastereoselectivity (cis vs. trans) at the 1,2-position of the cyclohexane ring and managing the steric bulk of the cyclohexyl group during amination.[1]

-

Primary Route: Reductive amination of 2-cyclohexylcyclohexanone using methylamine and a borohydride reducing agent (or catalytic hydrogenation).[1]

-

Alternative Route: Catalytic hydrogenation of the aromatic precursor N-methyl-2-phenylcyclohexan-1-amine .[1]

Part 1: Structural Analysis & Retrosynthesis

Before initiating synthesis, it is critical to distinguish the target from its structural isomer, N,N-dicyclohexylmethylamine.[1] The target molecule possesses a single nitrogen atom attached to a methyl group and a cyclohexane ring, which is further substituted at the C2 position with a second cyclohexyl group.[1]

Retrosynthetic Logic:

-

C-N Disconnection: The most reliable disconnection is at the C1-N bond, leading to 2-cyclohexylcyclohexanone and methylamine .[1]

-

Stereochemical Control: The 1,2-substitution pattern implies the existence of cis and trans diastereomers.[1] The trans-isomer (diequatorial conformation) is thermodynamically favored, but kinetic control during reduction can yield the cis-isomer.[1]

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially accessible ketone.[1]

Part 2: Synthesis Protocols

Method A: Direct Reductive Amination (Recommended)

This route is preferred for laboratory-scale synthesis due to mild conditions and high functional group tolerance.[1] The use of Titanium(IV) isopropoxide is recommended to facilitate imine formation in this sterically hindered ketone.[1]

Reagents:

-

2-Cyclohexylcyclohexanone (1.0 equiv)[1]

-

Methylamine (2.0 M in THF or MeOH, 3.0 equiv)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1]

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

Step-by-Step Protocol:

-

Imine Formation (Dehydration):

-

Charge a dry reaction flask with 2-cyclohexylcyclohexanone (e.g., 10 mmol) and anhydrous THF (30 mL).

-

Add Ti(OiPr)₄ (12 mmol) under nitrogen atmosphere.[1]

-

Add Methylamine solution (30 mmol) dropwise.[1]

-

Observation: The solution may turn slightly yellow or hazy.[1] Stir at ambient temperature for 6–12 hours. The Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species.[1]

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Cautiously add NaBH₄ (15 mmol) in small portions (exothermic).

-

Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

Mechanism:[5] The borohydride reduces the C=N bond. The bulky 2-cyclohexyl group will direct the hydride attack, typically favoring the formation of the thermodynamic trans-amine if equilibration is allowed, though Ti-mediated reactions can sometimes favor cis depending on the transition state.[1]

-

-

Work-up (Critical for Ti Removal):

-

Isolation:

-

Concentrate the filtrate to remove volatiles.[1]

-

Dissolve the residue in EtOAc and wash with brine.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is an oil.[1] Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 90:9:1) or by crystallization as the hydrochloride salt.[1][4]

-

Method B: Catalytic Hydrogenation of Aromatic Precursor

This route is ideal if N-methyl-2-phenylcyclohexan-1-amine is available or if high-pressure equipment is accessible.[1] It involves the saturation of the phenyl ring.[1][6]

Reagents:

-

N-methyl-2-phenylcyclohexan-1-amine (1.0 equiv)[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium oxide (RuO₂).[1] Note: Pd/C is often insufficient for phenyl ring saturation under mild conditions.

-

Solvent: Acetic acid or Ethanol.[1]

Protocol:

-

Loading: In a high-pressure autoclave, dissolve the aromatic amine in acetic acid. Add the Rh/Al₂O₃ catalyst (5 wt% loading).[1]

-

Hydrogenation: Pressurize with H₂ to 50–60 bar (700–870 psi). Heat to 60–80°C.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (theoretical: 3 moles H₂ per mole substrate).[1]

-

Work-up: Filter catalyst, neutralize acetic acid with NaOH, extract with ether, and distill.

-

Stereochemistry Note: Heterogeneous hydrogenation of 2-substituted cyclohexylamines often yields the cis isomer (all-cis relation between H-C1, H-C2, and the ring) due to syn-addition of hydrogen from the catalyst surface.[1]

-

Part 3: Purification & Characterization

The product will likely exist as a mixture of diastereomers (cis and trans).[1] Separation is best achieved via salt formation.[1]

Salt Formation (Hydrochloride):

-

Dissolve the free base in diethyl ether.[1]

-

Add 2M HCl in diethyl ether dropwise at 0°C.

-

The hydrochloride salt will precipitate.[4]

-

Recrystallization: Recrystallize from Isopropanol/Ethanol. The trans-isomer salt typically crystallizes more readily due to better packing.[1]

Data Summary Table:

| Parameter | Specification / Value | Notes |

| Formula | C₁₃H₂₅N | MW: 195.35 g/mol |

| Appearance | Colorless to pale yellow oil | Free base |

| Boiling Point | ~115–120°C @ 10 mmHg | Estimated based on analogs |

| Solubility | Soluble in DCM, MeOH, Et₂O | Insoluble in water (Free base) |

| pKa | ~10.5 | Typical for secondary amines |

| Key IR Bands | 3300 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H) | Broad N-H stretch |

Part 4: Mechanistic Visualization

The following diagram illustrates the reductive amination pathway (Method A), highlighting the role of Titanium(IV) in activating the ketone.

Figure 2: Mechanistic pathway for Ti-mediated reductive amination.

Part 5: Safety & Handling

-

Corrosivity: As a secondary amine, the product is corrosive to skin and mucous membranes.[1] Use nitrile gloves and a fume hood.

-

Titanium Waste: Quenched Ti reactions produce gelatinous precipitates that can clog filters. Use Celite and vacuum filtration.

-

Hydrogenation Risks: If using Method B, ensure autoclave is rated for the pressure.[1] Hydrogen gas is highly flammable; ensure proper grounding to prevent static discharge.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

-

Titanium-Mediated Amination: Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.[1] Link

-

Hydrogenation of Anilines: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Referencing Chapter 9: Hydrogenation of Aromatic Amines).

-

Stereochemistry of Cyclohexylamines: Booth, H., & Masamune, T. (1964).[1] The stereochemistry of the reduction of 2-substituted cyclohexanones with complex metal hydrides. Journal of the Chemical Society, 3502-3511.[1] Link

Sources

- 1. US3520928A - Hydrogenation of phenylprimary amines to cyclohexyl amines - Google Patents [patents.google.com]

- 2. 194659-58-0|1-(4-(Aminomethyl)cyclohexyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 3. Search | BLDpharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Physicochemical Profiling and Structural Dynamics of 2-Cyclohexyl-N-methylcyclohexan-1-amine: A Technical Guide

Executive Summary

In the landscape of modern drug discovery and advanced organic synthesis, sterically hindered secondary amines (SHSAs) occupy a privileged chemical space. 2-Cyclohexyl-N-methylcyclohexan-1-amine (CAS: 1152981-80-0)[1] is a highly lipophilic, structurally complex aliphatic amine. Characterized by a dicyclohexyl core with an N-methyl substitution, this compound exhibits profound steric shielding around its nitrogen center. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the rigorous, self-validating methodologies required to accurately profile such highly lipophilic bases.

Structural Dynamics and Steric Shielding

The physicochemical behavior of 2-cyclohexyl-N-methylcyclohexan-1-amine is entirely dictated by its 3D conformation. The molecule consists of a central cyclohexane ring substituted at the C1 position with an N-methylamino group and at the C2 position with a bulky cyclohexyl ring.

-

Conformational Locking: To minimize severe 1,3-diaxial interactions, the molecule predominantly adopts a chair conformation where both the C1-amine and C2-cyclohexyl groups occupy equatorial positions (in the trans isomer).

-

Nitrogen Inversion and Shielding: The N-methyl group undergoes rapid nitrogen inversion at room temperature; however, the sheer steric bulk of the adjacent C2-cyclohexyl group creates a deep "steric pocket." This shielding drastically reduces the nucleophilicity of the nitrogen lone pair while preserving its Brønsted basicity.

Logical relationship between structural features, physicochemical properties, and applications.

Core Physicochemical Properties

Due to the absence of hydrogen bond donors (beyond the single highly shielded N-H) and the massive hydrocarbon surface area, this compound is highly lipophilic. Its properties closely mirror those of its structural isomers and primary amine analogs, such as 2-aminobicyclohexyl[2] and N-methyl dicyclohexylamine[3].

Quantitative Data Summary

| Property | Value / Predicted Value | Analytical Method / Source |

| Chemical Formula | C13H25N | Structural Derivation |

| Molecular Weight | 195.34 g/mol | Computed[3] |

| CAS Registry Number | 1152981-80-0 | Commercial Catalog[1] |

| LogP (Octanol/Water) | ~3.70 | Shake-Flask LC-MS / Analog Data[3] |

| pKa (Conjugate Acid) | 10.5 - 10.8 | Potentiometric Titration |

| Topological Polar Surface Area | 3.20 Ų | Computed[3] |

| Physical State (@ 25°C) | Viscous Liquid | Analog Extrapolation[2] |

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask LC-MS

Causality Focus: Highly lipophilic amines tend to form micelles or aggregate in aqueous solutions, skewing partition coefficients. Dissolving the analyte in the organic phase first prevents this artifact.

-

Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.

-

Analyte Preparation: Dissolve 2-cyclohexyl-N-methylcyclohexan-1-amine in the pre-saturated octanol phase to a concentration of 1 mM.

-

Equilibration: Transfer 1 mL of the spiked octanol and 1 mL of the aqueous buffer into a silanized glass vial. Causality: Silanized glass prevents the basic amine from adsorbing to the negatively charged silanol groups on standard laboratory glassware.

-

Partitioning & Separation: Vortex for 3 minutes, then agitate on an orbital shaker at 25°C for 2 hours. Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions. Micro-emulsions artificially inflate the aqueous concentration, leading to a falsely low LogP.

-

Quantification: Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogP as

. -

Self-Validation System: Spike the initial octanol phase with 1 mM of Propranolol (known LogP = 3.48). If the calculated LogP of the Propranolol internal standard deviates by >0.1 log units from the literature value, the assay equilibrium is invalid (likely due to emulsion or temperature drift) and must be repeated.

Protocol 2: Potentiometric pKa Titration (Cosolvent Extrapolation)

Causality Focus: Due to the compound's high LogP (~3.70), it is practically insoluble in pure water at basic pH, making standard aqueous titration impossible.

-

Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a Methanol/Water mixture (start at 50% MeOH) containing 0.15 M KCl. Causality: KCl maintains a constant ionic strength, stabilizing the activity coefficients during titration.

-

Titration: Titrate with standardized 0.1 M HCl from pH 12 down to pH 2 under a continuous Argon or Nitrogen purge. Causality: The inert gas purge prevents atmospheric

from dissolving into the basic solution and forming carbonic acid, which would introduce false inflection points. -

Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40%, 30%, and 20% Methanol. Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% Methanol (pure water) to find the true aqueous pKa.

-

Self-Validation System: Perform a blank titration with the solvent system alone, followed by a standard titration with Potassium Hydrogen Phthalate (KHP). This validates the glass electrode's Nernstian response slope and confirms the absolute absence of carbonate contamination.

Experimental workflow for the physicochemical profiling of sterically hindered amines.

Applications in Drug Discovery and Catalysis

The unique physicochemical profile of 2-cyclohexyl-N-methylcyclohexan-1-amine lends itself to highly specialized applications:

-

CNS Drug Scaffolds: With a TPSA of just 3.20 Ų and a LogP of ~3.70, this structural motif possesses near-perfect physicochemical properties for passive Blood-Brain Barrier (BBB) penetration. It can be utilized as a lipophilic appendage to drive the CNS exposure of neuroactive pharmacophores.

-

Organocatalysis and Non-Nucleophilic Bases: Similar to N,N-diisopropylethylamine (DIPEA), the extreme steric bulk around the basic nitrogen allows it to abstract protons without acting as a nucleophile. This makes it a valuable reagent in transition-metal-catalyzed cross-coupling reactions or enolate chemistry where nucleophilic attack by the base would result in unwanted side reactions.

-

Industrial Stabilizers: Analogous to 2-aminobicyclohexyl[2], highly hindered amines are frequently deployed as corrosion inhibitors and UV stabilizers in polymer chemistry, as the hindered nitrogen can effectively quench free radicals without degrading the polymer matrix.

References

-

Title: N-Methyl dicyclohexylamine (CID 24210) - Molecular Properties & Analysis Source: MolForge URL: [Link]

-

Title: Cas 6283-14-3, 2-AMINOBICYCLOHEXYL Source: LookChem URL: [Link]

Sources

Structural Elucidation Guide: 2-cyclohexyl-N-methylcyclohexan-1-amine

This guide outlines the comprehensive structural elucidation of 2-cyclohexyl-N-methylcyclohexan-1-amine , a secondary amine featuring two cyclohexane rings connected via a C-C bond.

This compound is chemically distinct from its isomer, N-methyldicyclohexylamine (where the rings are connected via Nitrogen). The elucidation strategy focuses on distinguishing these connectivity isomers and, crucially, assigning the relative stereochemistry (cis vs. trans) of the 1,2-substitution on the cyclohexane core.

Executive Summary & Chemical Identity

-

IUPAC Name: 2-cyclohexyl-N-methylcyclohexan-1-amine[1]

-

Molecular Formula: C₁₃H₂₅N[2]

-

Exact Mass: 195.1987 Da

-

Core Scaffold: Bicyclohexyl system with an N-methylamine substituent at the 1-position.

-

Stereochemical Complexity: 1,2-disubstitution creates two diastereomers (cis and trans). The bulky cyclohexyl group at position 2 acts as a conformational anchor, locking the ring and simplifying NMR analysis.

Distinction from Isomers

It is critical to distinguish this target from N-methyldicyclohexylamine (CAS 7560-83-0).

-

Target (C-C Linked): Rings connected at Carbon. Secondary amine (-NHMe).

-

Isomer (N-N Linked): Rings connected at Nitrogen. Tertiary amine (-N(Cy)₂Me).

Synthesis & Origin Context

Understanding the sample origin aids elucidation. This compound is typically generated via:

-

Catalytic Hydrogenation: Exhaustive reduction of N-methyl-2-phenylcyclohexan-1-amine (a common stimulant/analgesic scaffold).

-

Reductive Amination: Reaction of 2-cyclohexylcyclohexanone with methylamine.

Implication: Samples derived from hydrogenation often yield a mixture of cis and trans isomers, requiring chromatographic separation and individual spectroscopic characterization.

Spectroscopic Workflow

Step 1: Mass Spectrometry (MS) - Connectivity

Objective: Confirm molecular weight and establish the secondary amine structure (differentiation from tertiary isomer).

-

Molecular Ion (M⁺): m/z 195. (Odd mass indicates an odd number of nitrogens).[3]

-

Fragmentation Pattern (EI, 70 eV):

-

Base Peak (Alpha-Cleavage): The primary fragmentation occurs at the C-C bond adjacent to the nitrogen.

-

Target (Secondary Amine): Cleavage of the ring C1-C2 or C1-C6 bonds leads to characteristic ions at m/z 44 (

) or m/z 58 ( -

Isomer (Tertiary Amine): N-methyldicyclohexylamine typically yields a base peak at m/z 112 (loss of one cyclohexyl radical) or m/z 152 .

-

-

-

Diagnostic Indicator: The presence of a strong m/z 44 or 58 peak strongly supports the N-methyl secondary amine structure over the dicyclohexyl tertiary amine.

Step 2: Infrared Spectroscopy (IR) - Functional Group

Objective: Confirm amine class.

-

N-H Stretch: A sharp, weak band at 3300–3350 cm⁻¹ .

-

Note: Tertiary amines (like the isomer) lack this band.

-

-

C-H Stretch: Strong aliphatic bands at 2850–2950 cm⁻¹.

-

Absence of Aromatics: No peaks at >3000 cm⁻¹ or 1500–1600 cm⁻¹ (confirms full hydrogenation of any phenyl precursors).

NMR Spectroscopy: The Stereochemical Key

This is the definitive method for determining the relative stereochemistry (cis vs. trans).

Conformational Analysis

The 2-cyclohexyl group is sterically massive (A-value > 2.0 kcal/mol). It will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.

-

Trans Isomer (1S, 2S): The C1-amine group is Equatorial . (Diequatorial conformation).

-

Cis Isomer (1S, 2R): The C1-amine group is Axial . (Axial-Equatorial conformation).

1H NMR (Proton)

Focus on the methine proton at C1 (H1 ), attached to the nitrogen.

| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) |

| H1 Environment | H1 is Axial . | H1 is Equatorial . |

| Multiplicity | Triplet of Triplets (tt) (or wide multiplet). | Narrow Multiplet (dt or q). |

| Coupling (J) | Large coupling to H2 (axial) and H6 (axial). J ≈ 10–12 Hz . | Small coupling to H2 (axial) and H6. J ≈ 2–5 Hz . |

| Chemical Shift | Upfield (shielded by anisotropy). | Downfield (deshielded). |

| N-Methyl | Singlet ~2.35 ppm. | Singlet ~2.45 ppm. |

Scientific Logic: The Karplus equation dictates that vicinal protons with a 180° dihedral angle (axial-axial) have large coupling constants (~10 Hz), while those with 60° (axial-equatorial or eq-eq) have small constants (~2-5 Hz).

13C NMR (Carbon)[3][4]

-

Total Signals: 13 distinct carbon signals (unless symmetry makes them equivalent, but the chiral centers usually prevent this).

-

Gamma-Gauche Effect: In the cis isomer, the axial amino group exerts a steric compression on C3 and the C2-cyclohexyl carbons, causing an upfield shift (shielding) of 3–6 ppm relative to the trans isomer.

2D NMR Experiments

-

COSY: Traces the spin system from H1 → H2 → H3 to confirm the 1,2-substitution pattern.

-

NOESY / ROESY (Crucial for Proof):

-

Trans: Strong NOE correlation between H1 and H3/H5 (axial-axial interaction).

-

Cis: Strong NOE between H1 and the Cyclohexyl methine proton (if H1 is equatorial and Cyclohexyl is equatorial, they are gauche; but H1 will see different spatial neighbors). The absence of H1-H3/H5 axial correlations is the key.

-

Elucidation Logic Diagram

Figure 1: Decision tree for the structural assignment of 2-cyclohexyl-N-methylcyclohexan-1-amine.

Summary of Expected Data

| Technique | Parameter | Expected Value / Observation |

| Mass Spec | Molecular Ion | m/z 195 |

| Base Peak | m/z 44 ( | |

| IR | 3300-3400 cm⁻¹ | Weak N-H stretch (Secondary amine) |

| 1H NMR | H1 (Methine) | Trans: ~2.2 ppm, tt, |

| N-Methyl | Singlet, 2.3 – 2.5 ppm | |

| 13C NMR | C1 (C-N) | ~60–65 ppm |

| C2 (C-Cy) | ~45–50 ppm |

Experimental Protocol: Sample Preparation

-

Solvent: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl₃ (Chloroform-d).

-

Note: If the amine is a salt (e.g., HCl), add 1 drop of NaOD/D₂O or use DMSO-d₆, though CDCl₃ is preferred for clear coupling resolution.

-

-

Instrument: Minimum 400 MHz NMR is recommended to resolve the H1 multiplet from the cyclohexyl envelope.

-

Acquisition:

-

Run standard 1H (16 scans).

-

Run 13C (512 scans) to detect quaternary/methine carbons clearly.

-

Run COSY to map the ring system.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Conformational analysis of 1,2-disubstituted cyclohexanes).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4] (Tables for 13C chemical shift prediction).

- Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Ed. Wiley.

Sources

Novel Cyclohexylamine Derivatives: Synthesis, Stereocontrol, and Structural Characterization

Executive Summary

Cyclohexylamine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including NMDA receptor antagonists, mucolytics (e.g., Ambroxol), and GPCR ligands (e.g., Rotigotine).[1] Their utility stems from the cyclohexane ring’s ability to orient functional groups in precise three-dimensional vectors, governed by predictable chair conformations.

This technical guide details the strategic synthesis of novel cyclohexylamine libraries. It moves beyond basic textbook definitions to address the primary challenge in this field: Stereochemical Control . We present robust protocols for reductive amination and nucleophilic epoxide opening, supported by rigorous NMR-based structural validation methods.

Part 1: Strategic Design & Pharmacophore Logic

The cyclohexane ring is not merely a linker; it is a structural template that dictates the spatial arrangement of substituents. In drug design, the choice between cis- and trans- isomers often determines the difference between a blockbuster drug and an inactive compound.

-

Lipophilicity Modulation: The cyclohexyl group adds significant lipophilicity (

), facilitating blood-brain barrier (BBB) penetration, crucial for CNS-active agents. -

Conformational Locking: Unlike linear alkyl chains, the cyclohexane ring locks substituents into axial or equatorial positions.

-

Equatorial substituents are generally thermodynamically favored (lower 1,3-diaxial strain).

-

Axial substituents can be exploited to access specific hydrophobic pockets in a receptor.

-

Diagram 1: Synthetic Strategy Flowchart

This flowchart outlines the decision matrix for choosing a synthetic route based on the desired substitution pattern and stereochemistry.

Caption: Decision matrix for selecting synthetic methodologies based on target regiochemistry and stereochemical requirements.

Part 2: Synthetic Methodologies

Method A: Direct Reductive Amination (The "Workhorse")

Application: Rapid generation of secondary/tertiary amines from cyclohexanones. Mechanism: Formation of an iminium ion followed by irreversible hydride transfer.

Critical Insight: The choice of reducing agent dictates the side-reaction profile. Sodium cyanoborohydride (

Protocol 1: General Reductive Amination with STAB

-

Imine Formation: Charge a reaction vessel with the cyclohexanone derivative (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) or THF.

-

Acid Catalysis: Add Acetic Acid (AcOH, 1.0–2.0 equiv). Note: AcOH catalyzes imine formation and protonates the intermediate to the more electrophilic iminium species.

-

Reduction: Add

(1.4 equiv) in one portion. -

Reaction: Stir at room temperature for 2–16 hours under

. Monitor by TLC/LC-MS for disappearance of ketone. -

Workup: Quench with saturated aqueous

. Extract with DCM (

Table 1: Troubleshooting Reductive Amination

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance on amine/ketone. | Switch solvent to DCE (higher temp allowed) or use |

| Dialkylation (of primary amines) | Over-reaction of product. | Use excess amine (5–10 equiv) or switch to stepwise imine isolation followed by reduction. |

| Cis/Trans Mixture | Thermodynamic equilibration. | Small hydride donors ( |

Method B: Nucleophilic Ring Opening of Epoxides (Stereocontrolled)

Application: Synthesis of trans-1,2-amino alcohols (e.g., precursors to chiral ligands). Mechanism: This reaction is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[2][3]

The Fürst-Plattner Rule: Nucleophiles attack cyclohexene oxides to yield the product where the two new substituents are trans-diaxial in the initial chair conformation.[2] This occurs because the transition state leading to the diaxial product resembles a stable chair, whereas the diequatorial pathway requires a high-energy twist-boat transition state.

Protocol 2: Lewis Acid-Catalyzed Aminolysis

-

Setup: Dissolve cyclohexene oxide derivative (1.0 equiv) in Acetonitrile (

). -

Catalyst: Add Lithium Perchlorate (

, 0.1 equiv) or mild Lewis acid ( -

Nucleophile: Add the amine (1.2 equiv).

-

Heating: Heat to reflux (mild) or 60°C.

-

Purification: The resulting trans-1,2-amino alcohol often crystallizes or can be purified via flash chromatography (MeOH/DCM gradient).

Diagram 2: The Fürst-Plattner Mechanism

Caption: The Fürst-Plattner rule dictates that nucleophilic attack occurs via the lower-energy chair-like transition state, initially yielding the diaxial product.

Part 3: Structural Characterization & Validation

Characterizing these derivatives requires distinguishing between cis and trans isomers. Mass spectrometry (MS) gives the formula, but Nuclear Magnetic Resonance (NMR) is the definitive tool for stereochemistry.

Proton NMR ( NMR) – The Coupling Constant ( )

The Karplus equation relates the dihedral angle between vicinal protons to their coupling constant (

-

Axial-Axial (

): Dihedral angle-

Value: Large (

-

Signal Appearance: Wide triplet or quartet (tt).

-

Value: Large (

-

Axial-Equatorial (

) or Eq-Eq (-

Value: Small (

-

Signal Appearance: Narrow multiplet or broad singlet.

-

Value: Small (

Validation Workflow:

To confirm a trans-1,2-disubstituted cyclohexylamine (where both groups are equatorial in the stable conformer), look at the methine protons on C1 and C2. If they are axial (due to the substituents being equatorial), they will exhibit a large coupling constant (

X-Ray Crystallography

For novel drug candidates, obtaining a single crystal for X-ray diffraction is the "Gold Standard" for absolute configuration assignment. Cyclohexylamine hydrochloride salts often crystallize readily from Ethanol/Ether mixtures.

References

-

Abdel-Rahman, A. H., et al. "Synthesis and biological activity of cyclohexylamine derivatives." Pharmaceutical Chemistry Journal, 2006.[4] 4

-

Wang, C. J., et al. "Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions." Royal Society of Chemistry (Chemical Science), 2024. 1

-

Morandi, B., et al. "Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐catalyzed installation of medicinally relevant amines." ETH Zurich Research Collection, 2020. 5

-

Fürst, A. & Plattner, P. A. "The Fürst-Plattner Rule (Trans-diaxial effect)." Wikipedia / Chemical Principles, Accessed 2024. 2

-

Barton, D. H. R. "Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy."[6] Research Solutions, 2026. 6

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]

- 3. A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. | PDF or Rental [articles.researchsolutions.com]

Stereochemistry of 2-cyclohexyl-N-methylcyclohexan-1-amine: A Technical Guide

Core Directive & Executive Summary

This guide provides a comprehensive stereochemical and conformational analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine (CAS 1152981-80-0).[1][2][3] While often encountered as a building block in library synthesis or a fragment in sigma-receptor ligands, this molecule serves as a quintessential model for understanding steric locking in 1,2-disubstituted cyclohexanes.[1][2][3]

The presence of a massive cyclohexyl group adjacent to an amine functionality creates a high-energy barrier landscape that strictly dictates conformational preferences.[1][2][3] Unlike simple methyl-substituted cyclohexanes, this system does not freely ring-flip; it is effectively "anchored" by the bulky 2-cyclohexyl substituent.[1][2][3] This guide details the thermodynamic drivers, synthesis-dependent stereoselectivity, and spectroscopic signatures required to distinguish its isomers.[3]

Stereochemical Fundamentals

Molecular Connectivity and Chirality

The molecule consists of a central cyclohexane ring substituted at:

This connectivity creates two chiral centers at C1 and C2.[1][3] Consequently, there are

-

Trans-isomers:

and -

Cis-isomers:

and

The "Anchor" Effect (A-Values)

To predict the preferred geometry, we must compare the steric bulk (A-values) of the substituents. The A-value represents the free energy difference (

| Substituent | A-Value (kcal/mol) | Steric Implication |

| Cyclohexyl | ~2.20 | Massive. effectively locks the ring.[1][2][3] |

| Amino ( | ~1.20 | Moderate.[1][2][3] |

| Methyl ( | ~1.70 | Large (for comparison).[1][3] |

| ~1.3 - 1.5 | Moderate to Large.[1][2][3] |

Key Insight: The cyclohexyl group has an A-value significantly higher than the amine.[1][3] In any conformational equilibrium, the cyclohexyl group will demand the equatorial position to avoid severe 1,3-diaxial interactions.[3] This acts as a "conformational anchor."[1][3]

Conformational Analysis

Trans-Isomer ((1R, 2R) / (1S, 2S))

In the trans configuration, the two substituents are on opposite faces of the ring.[1]

Cis-Isomer ((1R, 2S) / (1S, 2R))

In the cis configuration, substituents are on the same face.[1][4] One must be axial, and the other equatorial.[4][5][6]

-

Conformer A (C2-Eq / C1-Ax): The bulky cyclohexyl is equatorial; the smaller amine is axial.[1][2][3]

-

Conformer B (C2-Ax / C1-Eq): The bulky cyclohexyl is axial; the amine is equatorial.[1][2][3]

Thermodynamic Ranking

The global stability order for the diastereomers is:

Visualization of Conformational Equilibrium

Caption: Conformational energy landscape. The bulky cyclohexyl group forces the equilibrium toward states where it remains equatorial (Green/Yellow nodes).

Synthesis and Stereocontrol

The synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine typically proceeds via Reductive Amination .[1][2][3] The stereochemical outcome is heavily dependent on the reducing agent and reaction conditions.[3]

Reaction Pathway[3]

-

Precursor: 2-Cyclohexylcyclohexanone (commercially available or synthesized via hydrogenation of 2-phenylphenol).[1][2][3]

-

Intermediate: Formation of the iminium ion with methylamine.

-

Reduction: Hydride transfer to the iminium carbon (C1).[1][3]

Stereoselectivity Mechanisms[2][3]

-

Thermodynamic Control (Trans-Selective):

-

Kinetic Control (Cis-Selective):

-

Conditions: Bulky hydride reagents (e.g., L-Selectride) or specific heterogeneous catalysts that bind the face opposite the bulky group.[1]

-

Mechanism:[1][2][3][7][8] The hydride attacks from the less hindered equatorial face (axial attack), forcing the forming amine group into the axial position (yielding the cis isomer).

-

Experimental Protocol: Reductive Amination (General Procedure)

Note: This protocol targets the thermodynamic (trans) mixture but can be tuned.[1]

-

Imine Formation: Dissolve 2-cyclohexylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE). Add Methylamine (2.0 M in THF, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Workup: Quench with saturated

. Extract with DCM.[1][3] -

Purification: The crude usually contains a mixture of cis/trans (typically 3:1 to 6:1 favoring trans).[1][3] Isolate via column chromatography (Silica, MeOH/DCM with 1%

).

Analytical Characterization

Distinguishing the cis and trans isomers is critical.[1][3] NMR spectroscopy provides definitive proof based on the Karplus relationship, which correlates the vicinal coupling constant (

Proton NMR ( NMR)

Focus on the signal for the proton at C1 (H1) , the methine proton attached to the nitrogen.

| Isomer | Conformation | H1 Orientation | H2 Orientation | Dihedral Angle (H1-C1-C2-H2) | Coupling Constant ( |

| Trans | Diequatorial | Axial | Axial | ~180° (Anti-periplanar) | 10 - 12 Hz (Large triplet/dd) |

| Cis | Eq-Axial | Equatorial | Axial | ~60° (Gauche) | 2 - 5 Hz (Small doublet/bs) |

-

Interpretation: A wide splitting pattern (>10 Hz) for the H1 methine proton confirms the trans isomer.[1][3] A narrow multiplet (<5 Hz) confirms the cis isomer.[1][3]

NOESY (Nuclear Overhauser Effect)[1]

-

Trans: Strong NOE correlation between H1 (axial) and H3/H5 (axial) protons (1,3-diaxial relationship).[1][3]

-

Cis: H1 is equatorial; it will show NOE correlations to the vicinal equatorial protons but lacks the diagnostic 1,3-diaxial correlation with the ring protons.[1][3]

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Foundational text on A-values and cyclohexane conformational analysis).

-

Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][3] (Mechanisms of reductive amination and stereocontrol).

-

Bide Pharm. (n.d.).[1][3] 2-Cyclohexyl-N-methylcyclohexan-1-amine Product Page. Retrieved from (Commercial availability and CAS verification).[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[1][3] (Detailed discussion on cyclic stereocontrol).

-

Baran, P. S., et al. (2019).[1][3] "Practical Olefin Hydroamination with Nitroarenes." Science, 366(6468).[1][3] (Modern methods for synthesizing hindered amines).[1][3]

Sources

- 1. N-Phenylcyclohexylamine (CAS 1821-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Search | BLDpharm [bldpharm.com]

- 3. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 33191-51-4|1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

Unlocking the Pharmacological Potential of N-Alkylated Cyclohexylamines: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

N-alkylated cyclohexylamines represent a highly versatile, yet historically underutilized, pharmacophore in medicinal chemistry and drug development. Structurally, these compounds combine a lipophilic, conformationally flexible cyclohexyl ring with a basic secondary or tertiary nitrogen center. This unique architecture allows them to act as highly tunable scaffolds: the cycloalkane moiety easily occupies hydrophobic binding pockets in target proteins, while the basic amine serves as a critical hydrogen bond donor/acceptor or engages in cation-

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level synthesis. We will explore the core biological activities of this class, decode the structure-activity relationships (SAR), and provide self-validating experimental workflows for their synthesis.

Core Biological Activities & Mechanisms of Action

Histamine H3 Receptor Inverse Agonism

The most prominent therapeutic application of N-alkylcyclohexylamines is their role as highly potent ligands for the Histamine H3 receptor (H3R) [1]. The H3R is a G-protein-coupled receptor (GPCR) that exhibits high constitutive (basal) activity, meaning it signals even in the absence of an agonist.

-

Mechanism: N-alkylcyclohexylamines act as inverse agonists . The lipophilic cyclohexyl group anchors the molecule deep within the orthosteric binding site, while the protonated amine forms a critical salt bridge with the Asp114 residue in the transmembrane domain. This interaction physically stabilizes the receptor in its inactive conformation, halting the basal coupling to

proteins. -

Therapeutic Implication: By relieving the

-mediated inhibition of adenylate cyclase, these compounds increase intracellular cAMP, ultimately upregulating the release of neurotransmitters like histamine and acetylcholine. This makes them prime candidates for treating cognitive deficits in Alzheimer's disease and narcolepsy.

Cholinesterase Inhibition

Derivatives incorporating the cyclohexylamine moiety into larger scaffolds (e.g.,

-

Mechanism: The protonated nitrogen of the N-alkyl group is drawn into the deep, aromatic-rich gorge of the cholinesterase catalytic anionic site (CAS). Here, it engages in strong cation-

interactions with tryptophan residues, effectively blocking the natural substrate (acetylcholine) from reaching the catalytic triad.

Antimicrobial and Virucidal Properties

Simpler N-alkylated cyclohexylamines (e.g., 3-aminomethyl-3,5,5-trimethylcyclohexylamine) exhibit marked broad-spectrum antimicrobial and virucidal activity [3].

-

Mechanism: These molecules are inherently amphiphilic. The hydrophobic cyclohexyl ring intercalates into the lipid bilayer of bacterial cell membranes or viral envelopes, while the charged amine disrupts the electrostatic balance of the membrane surface. This dual-action leads to membrane fluidization, leakage of intracellular contents, and rapid cell lysis.

Structure-Activity Relationship (SAR) Profiling

To guide rational drug design, the quantitative and qualitative data regarding substituent modifications on the cyclohexylamine scaffold are summarized below.

Table 1: Pharmacological Profiling of N-Alkylated Cyclohexylamine Derivatives

| Derivative Class | Primary Target | Observed Biological Activity | Mechanistic Causality |

| N-Alkylcyclohexylamines (Unsubstituted Ring) | Histamine H3 Receptor | Inverse Agonism (Subnanomolar | Cyclohexyl ring occupies the lipophilic pocket; basic nitrogen forms a critical salt bridge with Asp114, stabilizing the inactive state. |

| Butyrylcholinesterase (BuChE) | Competitive Inhibition (IC50 1.0–18.8 µM) | The protonated secondary amine engages in cation- | |

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Bacterial/Viral Membranes | Antimicrobial & Virucidal (Cell Lysis) | Amphiphilic structure facilitates intercalation into lipid bilayers, disrupting membrane integrity and causing rapid cell death. |

Signaling Pathways & Logical Workflows

To visualize the downstream effects of N-alkylcyclohexylamines on the central nervous system, the following Graphviz diagram maps the H3 receptor signaling cascade.

Caption: Histamine H3 Receptor signaling pathway modulated by N-alkylcyclohexylamine inverse agonism.

Experimental Protocols: Synthesis & Validation

The most reliable method for synthesizing N-alkylated cyclohexylamines is the chemoselective reductive amination of cyclohexanone. Recently, biocatalytic approaches using Reductive Aminases (RedAms) have also gained traction for their green chemistry profile [4]. Below is the standard, self-validating chemical protocol designed for high yield and purity.

Protocol: Chemoselective Reductive Amination of Cyclohexanone

Objective: Synthesize an N-alkylcyclohexylamine while strictly suppressing the over-reduction of the starting ketone to cyclohexanol.

Reagents Required:

-

Cyclohexanone (1.0 eq)

-

Primary Amine (e.g., pentylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (

) (1.5 eq) -

Glacial Acetic Acid (AcOH) (1.0 eq)

-

1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology & Causality:

-

Imine Formation:

-

Action: Dissolve cyclohexanone and the primary amine in anhydrous DCE at room temperature. Add 1.0 eq of AcOH and stir for 1 hour.

-

Causality: AcOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. This drives the equilibrium toward the iminium ion intermediate.

-

-

Hydride Reduction:

-

Action: Cool the reaction to 0°C. Add

portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 12 hours. -

Causality:

is chosen over

-

-

Self-Validating Reaction Monitoring:

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

-

Causality: Ninhydrin reacts differently based on amine substitution. The disappearance of the primary amine starting material (which stains bright pink/purple) and the appearance of the secondary N-alkylcyclohexylamine product (which stains yellow/orange) provides immediate, visual validation of reaction progress.

-

-

Quench and pH-Directed Workup:

-

Action: Quench the reaction slowly with saturated aqueous

. Transfer to a separatory funnel and adjust the aqueous layer to pH > 10 using 1M NaOH. Extract 3x with Ethyl Acetate. -

Causality: The basic pH adjustment is critical. It ensures the newly formed secondary amine is fully deprotonated into its free-base form. If the pH remains acidic or neutral, the amine will be protonated (water-soluble salt) and lost in the aqueous waste.

-

-

Purification:

-

Action: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N-alkylated cyclohexylamine.

-

Caption: Experimental workflow for the chemoselective reductive amination of cyclohexanone.

References

-

Novel and highly potent histamine H3 receptor ligands. Part 2: exploring the cyclohexylamine-based series. PubMed.[Link]

-

Anticholinesterase activity of

-carboline-1,3,5-triazine hybrids. SciELO.[Link] -

Revealing Commercial Epoxy Resins' Antimicrobial Activity: A Combined Chemical–Physical, Mechanical, and Biological Study. MDPI.[Link]

-

Direct reductive amination of ketones with amines by reductive aminases. ResearchGate.[Link]

2-cyclohexyl-N-methylcyclohexan-1-amine as a building block in organic synthesis

An In-Depth Technical Guide to 2-cyclohexyl-N-methylcyclohexan-1-amine as a Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-cyclohexyl-N-methylcyclohexan-1-amine, a secondary amine featuring a sterically demanding disubstituted cyclohexane framework. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry to detail its predicted physicochemical properties, stereochemical nuances, and conformational analysis. A primary synthetic route via reductive amination of 2-cyclohexylcyclohexanone is proposed, complete with a detailed experimental protocol. Furthermore, its application as a synthetic building block is demonstrated through a representative amide coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate novel, three-dimensional scaffolds into their synthetic programs.

Introduction and Molecular Structure

2-cyclohexyl-N-methylcyclohexan-1-amine is a saturated heterocyclic amine characterized by a cyclohexane ring substituted at the C1 and C2 positions with a methylamino group and a cyclohexyl group, respectively. This structure offers a unique combination of a basic nitrogen center and a bulky, lipophilic bicyclohexyl framework.

The strategic placement of these groups makes it a valuable building block in medicinal chemistry. Substituted cyclohexylamine motifs are prevalent in a wide range of pharmaceuticals, where the cyclohexane ring often serves as a rigid, three-dimensional scaffold to orient functional groups for optimal interaction with biological targets.[1][2][3] The introduction of a second cyclohexyl ring at the C2 position significantly increases the steric bulk and lipophilicity, potentially influencing pharmacokinetic properties or providing unique binding interactions.

Predicted Physicochemical Properties

| Property | Predicted Value / Description | Justification |

| Molecular Formula | C₁₃H₂₅N | Derived from structural analysis. |

| Molecular Weight | 195.35 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for secondary amines of this molecular weight. |

| Boiling Point | ~250-270 °C | Higher than N-methylcyclohexylamine (149 °C) due to increased molecular weight and van der Waals forces. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); sparingly soluble in water. | The large, nonpolar bicyclohexyl structure dominates, while the secondary amine provides minimal water solubility. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Similar to other secondary alkylamines like N-methylcyclohexylamine (pKa ~10.6). |

Stereochemistry and Conformational Analysis

The structure of 2-cyclohexyl-N-methylcyclohexan-1-amine contains two stereogenic centers at the C1 and C2 positions, giving rise to four possible stereoisomers. These can be grouped into two pairs of enantiomers: trans isomers ((1R,2R) and (1S,2S)) and cis isomers ((1R,2S) and (1S,2R)).[4] The relative orientation of the substituents dramatically impacts the molecule's conformational stability.

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angular strain.[5] Substituents can occupy either axial or equatorial positions, with a strong energetic preference for bulkier groups to be in the less sterically hindered equatorial position.[5]

trans-Isomers

In the trans configuration, the substituents are on opposite faces of the ring. This allows for a chair conformation where both the C1-amino and C2-cyclohexyl groups can simultaneously occupy equatorial positions. This diequatorial conformation is highly favored energetically, as it minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions. The alternative diaxial conformation would be significantly destabilized.

cis-Isomers

For the cis isomers, the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[4] Through a ring-flip, their positions are interchanged. The conformational equilibrium will strongly favor the conformer where the larger cyclohexyl group occupies the equatorial position, forcing the smaller N-methylamino group into the axial position.

Proposed Synthesis: Reductive Amination

The most direct and efficient method for synthesizing 2-cyclohexyl-N-methylcyclohexan-1-amine is the reductive amination of 2-cyclohexylcyclohexanone with methylamine.[6][7] This one-pot reaction proceeds through an intermediate iminium ion, which is then reduced to the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for reducing the iminium ion in the presence of the starting ketone.[6][8][9]

Detailed Experimental Protocol

Materials:

-

Methylamine (1.2 eq, e.g., 40% solution in H₂O or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a ~0.2 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-cyclohexylcyclohexanone (1.0 eq) and dissolve it in DCE.

-

Amine Addition: Add the methylamine solution (1.2 eq) to the flask and stir the mixture for 20-30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-cyclohexyl-N-methylcyclohexan-1-amine.

Application in Synthesis: Amide Bond Formation

As a secondary amine, 2-cyclohexyl-N-methylcyclohexan-1-amine is a versatile building block for creating tertiary amides, a functional group prevalent in pharmaceuticals.[12][13] The reaction involves coupling the amine with a carboxylic acid that has been activated in situ. Due to the steric hindrance posed by the bicyclohexyl framework, robust coupling reagents may be required for efficient conversion, especially with hindered carboxylic acids.[14]

General Protocol for Amide Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

2-cyclohexyl-N-methylcyclohexan-1-amine (1.1 eq)

-

Coupling reagent (e.g., HATU, 1.1 eq)

-

Non-nucleophilic base (e.g., DIPEA, 2.0 eq)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq), coupling reagent (1.1 eq), and base (2.0 eq) in the anhydrous solvent. Stir for 15-30 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add a solution of 2-cyclohexyl-N-methylcyclohexan-1-amine (1.1 eq) in the same solvent to the activated mixture.

-

Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the resulting tertiary amide by column chromatography.

Safety and Handling

While specific toxicity data is unavailable, 2-cyclohexyl-N-methylcyclohexan-1-amine should be handled with the care typical for aliphatic amines.

-

Toxicity: Assumed to be harmful if swallowed or in contact with skin. Amines can be corrosive and cause burns.[2]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from oxidizing agents and acids. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

2-cyclohexyl-N-methylcyclohexan-1-amine represents a promising, albeit under-explored, building block for organic synthesis. Its defining features—a secondary amine nucleophile and a rigid, sterically demanding bicyclohexyl scaffold—offer a unique tool for introducing three-dimensionality into molecular design. The synthetic accessibility via reductive amination and its utility in fundamental transformations like amide coupling make it a valuable candidate for library synthesis in drug discovery and the development of novel materials. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.

-

ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available at: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Available at: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62.

-

Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

- Google Patents. (n.d.). US3246036A - Production of 2-cyclohexylcyclo-hexanone.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

- Sabatini, J. J., & B(OCH2CF3)3. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246–2249.

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

-

PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Available at: [Link]

-

Tradeasia. (n.d.). CYCLOHEXYLAMINE. Available at: [Link]

-

White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]

- Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: [Link]

-

UPCommons. (n.d.). Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. Available at: [Link]

-

ACS Publications. (n.d.). Proton Magnetic Resonance Spectra, Stereochemistry, and Synthesis of 2-Arylnitrocyclohexanes and 2-Arylcyclohexylamines1. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Cyclohexylcyclohexanone. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Available at: [Link]

-

PubChem. (n.d.). N-methylcyclohex-2-en-1-amine. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-cyclohexyl cyclohexanone, 90-42-6. Available at: [Link]

- Collum, D. B., & Kahne, D. (1984). Substituent Effects on the Stereochemistry of Substituted Cyclohexanone Dimethylhydrazone Alkylations. An X-ray Crystal Structure. Journal of the American Chemical Society, 106(17), 4865–4873.

-

SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. Available at: [Link]

-

PubChemLite. (n.d.). 2-cyclohexyl-n-cyclopropylcyclohexan-1-amine (C15H27N). Available at: [Link]

-

Michigan State University. (n.d.). Stereoisomers. Available at: [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclohexane. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atamankimya.com [atamankimya.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereoisomers [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]

- 11. 2-Cyclohexylcyclohexanone | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hepatochem.com [hepatochem.com]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

A Comprehensive Guide for the Quantitative and Qualitative Analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine using High-Performance Liquid Chromatography-Mass Spectrometry

An Application Note for the HPLC-MS Analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine

Abstract

This application note presents a detailed and robust methodology for the analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). As a secondary amine featuring two bulky cyclohexyl groups, this compound presents unique analytical challenges, including poor UV absorption and potential for peak tailing on standard silica-based columns. Furthermore, the presence of multiple chiral centers necessitates stereoisomer-specific separation for applications in regulated environments such as pharmaceutical development. This guide provides comprehensive, step-by-step protocols for sample preparation, achiral (reversed-phase) analysis for total analyte quantification, and considerations for chiral separation. The methods described herein utilize Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitive and selective detection, making this guide an essential resource for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-cyclohexyl-N-methylcyclohexan-1-amine is a saturated heterocyclic compound whose structural analogs can be found in various fields, from pharmaceutical intermediates to designer drugs.[1][2] The effective analysis of such compounds is critical for purity assessment, impurity profiling, metabolic studies, and quality control. The molecule's structure—a basic secondary amine with non-polar cyclohexyl moieties—dictates the analytical strategy.

Key Analytical Considerations:

-

Basicity: The amine functional group is basic and can interact with acidic silanols on the surface of traditional HPLC stationary phases, leading to poor peak shape (tailing). This is mitigated by using a low-pH mobile phase to protonate the analyte.[3][4]

-

Lack of a Strong Chromophore: The absence of aromatic rings or conjugated double bonds results in very low UV absorbance, making mass spectrometry the ideal detection technique for achieving high sensitivity and selectivity.[5]

-

Stereoisomerism: The molecule contains at least two chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers).[6][7] In pharmaceutical applications, regulatory agencies often require the separation and characterization of individual stereoisomers, as they can have different pharmacological and toxicological profiles.[8][9]

This document provides a self-validating framework, explaining the causality behind each experimental choice to ensure methodological robustness and scientific integrity.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅N | [10][11] |

| Molecular Weight | 195.34 g/mol | [10][11] |

| LogP (Octanol/Water) | 4.18 | [11] |

| Boiling Point | 262.7 ± 8.0 °C | [11] |

| PSA (Polar Surface Area) | 3.24 Ų | [11] |

| Chemical Nature | Secondary Amine (Basic) | [12] |

The high LogP value indicates significant non-polar character, suggesting strong retention in reversed-phase chromatography.

Experimental Workflow and Method Selection

The overall analytical process is streamlined to ensure efficiency and reproducibility. The choice between an achiral and chiral method depends entirely on the analytical objective.

Caption: General experimental workflow for HPLC-MS analysis.

The decision to use a chiral or achiral method is the first critical step after sample preparation.

Caption: Decision tree for selecting the appropriate analytical method.

Materials, Reagents, and Instrumentation

-

Reference Standard: 2-cyclohexyl-N-methylcyclohexan-1-amine (≥98% purity).

-

Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water.

-

Additives: Formic acid (≥99%, LC-MS grade).

-

Instrumentation:

-

HPLC System: A quaternary or binary UHPLC/HPLC system with a temperature-controlled column compartment and autosampler.

-

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract the basic analyte from a neutral or acidic aqueous matrix (e.g., hydrolyzed urine, reaction quench solution) into an organic solvent.

-

Aliquot: Transfer 1.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.

-

Alkalinize: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to the sample to deprotonate the amine, ensuring it is in its neutral, more organic-soluble form. Vortex for 10 seconds.

-

Extraction: Add 5.0 mL of methyl-tert-butyl ether (MTBE).

-

Mix: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Separate: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collect: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C. Nitrogen blowdown is a gentle technique that minimizes the risk of analyte degradation.[13]

-

Reconstitute: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

-

Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 1: Achiral Analysis by Reversed-Phase HPLC-MS

This method is suitable for the quantification of the total concentration of 2-cyclohexyl-N-methylcyclohexan-1-amine.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides strong hydrophobic retention for the non-polar cyclohexyl groups. A sub-2 µm particle size allows for high resolution and fast analysis times. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry.[3] It ensures the analyte is protonated ([M+H]⁺), leading to a single, well-defined charge state for MS detection and sharp peaks on the C18 column. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for non-polar compounds. |

| Gradient | 30% B to 95% B over 5 min | A gradient is used to elute the highly retentive analyte in a reasonable time while ensuring a sharp peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[14] |

| Injection Volume | 5 µL |

Mass Spectrometer Conditions (ESI+)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The secondary amine is readily protonated in the acidic mobile phase, making positive ion mode highly efficient. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |

| Cone Voltage | 30 V | Prevents in-source fragmentation while efficiently transmitting the parent ion. |

| Desolvation Temp. | 450 °C | Facilitates efficient evaporation of solvent droplets. |

| Desolvation Gas | Nitrogen, 800 L/hr | Assists in the desolvation process. |

| Detection Mode | SIM or MRM | Single Ion Monitoring (SIM) of the [M+H]⁺ ion (m/z 196.2) for quantification. For higher selectivity, Multiple Reaction Monitoring (MRM) can be used if a stable fragment ion is identified (e.g., 196.2 -> 82.1, hypothetical). |

Protocol 2: Chiral Separation Considerations

Separating the stereoisomers of this compound requires a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical and often requires empirical screening.

-

Rationale for Chiral Separation: Different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicities.[6] Therefore, isolating and quantifying them is a regulatory requirement in drug development.

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or chiral ion-exchangers are excellent candidates. Chiral ion-exchangers, in particular, have shown great success in separating chiral amines.[15]

-

Mobile Phase: Chiral separations are often performed in one of three modes: normal phase, polar organic, or reversed-phase. For basic amines, a polar organic mode using Methanol or Acetonitrile with acidic and basic additives (e.g., formic acid and diethylamine) is a common starting point.

-

Method Development: A systematic screening of different chiral columns and mobile phase compositions is the most effective strategy to achieve baseline separation of all stereoisomers.

Method Validation and Expected Performance

A validated method ensures that the results are reliable, accurate, and reproducible. The following performance characteristics are expected based on established guidelines and similar analyses.[4][16]

| Validation Parameter | Expected Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. | 1. Ensure mobile phase pH is sufficiently low (~2.5-3.5 with formic acid). 2. Use a modern, end-capped C18 column with low silanol activity. 3. Reduce injection amount. |

| Low MS Signal | 1. Incorrect ionization mode. 2. Inefficient protonation. 3. Ion suppression from matrix. | 1. Confirm ESI is in Positive mode. 2. Verify the presence of an acid (e.g., 0.1% formic acid) in the mobile phase. 3. Improve sample cleanup; dilute the sample. |

| Poor Isomer Separation (Chiral) | 1. Incorrect chiral stationary phase. 2. Sub-optimal mobile phase. | 1. Screen different types of chiral columns (e.g., polysaccharide vs. ion-exchanger). 2. Systematically vary the mobile phase composition, including the type and concentration of additives. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine. The detailed protocols for sample preparation and achiral reversed-phase analysis offer a validated starting point for robust quantification in various matrices. Furthermore, the discussion on chiral separations equips scientists with the necessary rationale to tackle the complex but critical task of stereoisomer analysis. By leveraging the sensitivity of mass spectrometry and optimizing chromatographic conditions to manage the analyte's basicity, the methods described here are suitable for the demanding requirements of the pharmaceutical and chemical industries.

References

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). Helda. [Link]

-

The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. [Link]

-

Designer drugs - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

-

Chemical Properties of Cyclohexanamine, N-cyclohexyl-N-methyl- (CAS 7560-83-0). (n.d.). Cheméo. [Link]

-

N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0. (n.d.). Chemsrc. [Link]

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2018). ResearchGate. [Link]

-

Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI. [Link]

-

Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

[The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution]. (1962). PubMed. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. [Link]

-

Separation of Stereoisomers. (2015). ResearchGate. [Link]

-

stereoisomers: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters Corporation. [Link]

Sources

- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 2-Amino-N-cyclohexyl-N-methylbenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The separation of stereo-isomer compounds by distribution. III. Separation of stereo-isomers of cyclohexylamine by distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stereoisomers: Topics by Science.gov [science.gov]

- 10. Cyclohexanamine, N-cyclohexyl-N-methyl- (CAS 7560-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 12. Making sure you're not a bot! [helda.helsinki.fi]

- 13. organomation.com [organomation.com]

- 14. lcms.cz [lcms.cz]

- 15. mdpi.com [mdpi.com]

- 16. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Chiral Separation of 2-Cyclohexyl-N-Methylcyclohexan-1-amine Enantiomers

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract